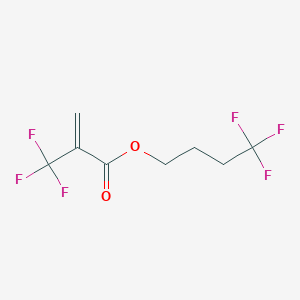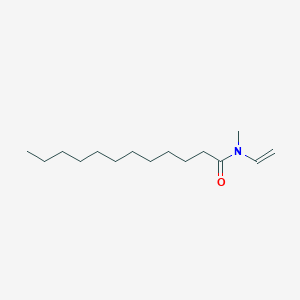
N-Ethenyl-N-methyldodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethenyl-N-methyldodecanamide is an organic compound with the molecular formula C15H29NO It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethenyl-N-methyldodecanamide can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with N-methylamine to form N-methyldodecanamide. This intermediate is then subjected to a vinylation reaction using acetylene gas under specific conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The process begins with the esterification of dodecanoic acid, followed by amide formation and subsequent vinylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethenyl-N-methyldodecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-Ethenyl-N-methyldodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of N-Ethenyl-N-methyldodecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyldodecanamide: Similar in structure but lacks the ethenyl group.
N-Ethenyl-N-methylhexanamide: Similar but with a shorter carbon chain.
N-Ethenyl-N-methylbenzamide: Similar but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Ethenyl-N-methyldodecanamide is unique due to its specific combination of an ethenyl group and a long aliphatic chain. This structure imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
91598-36-6 |
|---|---|
Molekularformel |
C15H29NO |
Molekulargewicht |
239.40 g/mol |
IUPAC-Name |
N-ethenyl-N-methyldodecanamide |
InChI |
InChI=1S/C15H29NO/c1-4-6-7-8-9-10-11-12-13-14-15(17)16(3)5-2/h5H,2,4,6-14H2,1,3H3 |
InChI-Schlüssel |
WSMYUMIOCYRPNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

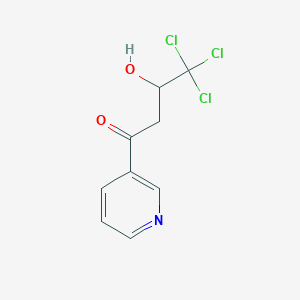
![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
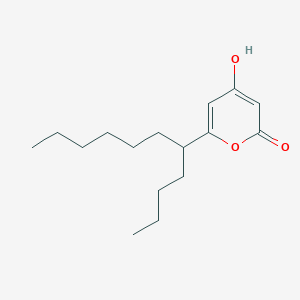
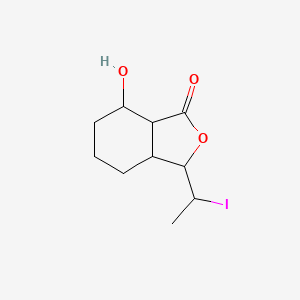
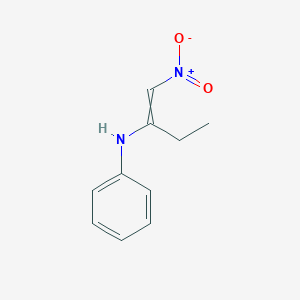
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
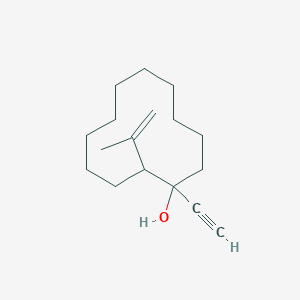
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
